molecular formula C6H7N2NaO2 B7808711 sodium;1-ethylimidazole-2-carboxylate

sodium;1-ethylimidazole-2-carboxylate

Cat. No.: B7808711
M. Wt: 162.12 g/mol
InChI Key: OLVSIPXDVKZZEC-UHFFFAOYSA-M
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Description

Sodium 1-ethylimidazole-2-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the N1 position and a carboxylate group at the C2 position, neutralized by a sodium ion. This structure confers unique physicochemical properties, such as enhanced water solubility due to the ionic carboxylate group and tunable reactivity influenced by the ethyl substituent.

Properties

IUPAC Name

sodium;1-ethylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.Na/c1-2-8-4-3-7-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVSIPXDVKZZEC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Reacting starting materials: The synthesis begins with the reaction of specific starting materials under controlled conditions.

    Catalysts and solvents: Catalysts and solvents are often used to facilitate the reaction and improve yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

sodium;1-ethylimidazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Major products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

sodium;1-ethylimidazole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of sodium;1-ethylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 1-Methylimidazole-2-carboxylate (C₇H₁₀N₂O₂)

  • Structure : Methyl group at N1, ethyl ester at C2 (vs. sodium carboxylate in the target compound).
  • Solubility: Soluble in dichloromethane, ether, ethyl acetate, and methanol .
  • Applications : Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
  • Key Difference : The ester group reduces polarity compared to the sodium carboxylate, limiting water solubility.

1,3-Dimethylimidazolium-2-carboxylate (C₆H₈N₂O₂)

  • Structure : Zwitterionic salt with methyl groups at N1 and N3, carboxylate at C2.
  • Reactivity : Acts as a catalyst for synthesizing vicinal diols from cyclic carbonates under mild conditions .
  • Key Difference: Zwitterionic nature enables dual functionality (acid-base catalysis), unlike the monofunctional sodium salt.

Heterocyclic Carboxylate Salts Beyond Imidazole

Sodium 5-Methylthiazole-2-carboxylate (C₅H₄NNaO₂S)

  • Structure : Thiazole ring (sulfur and nitrogen) substituted with methyl at C5 and carboxylate at C2.
  • Key Difference : Thiazole’s sulfur atom alters electronic properties and bioavailability compared to imidazole derivatives.

1-[2-(1,2,3-Triazol-1-yl)ethyl]imidazole-2-carboxylic Acid (C₈H₉N₅O₂)

  • Structure : Imidazole ring with triazole-ethyl substituent at N1 and carboxylic acid at C2.
  • Reactivity : The free carboxylic acid group allows for further functionalization (e.g., esterification) .
  • Key Difference : Protonated carboxylic acid (vs. sodium salt) reduces solubility in polar solvents.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Sodium 1-Ethylimidazole-2-carboxylate and Analogues

Compound Molecular Weight Substituents Solubility Profile Key Applications
Sodium 1-ethylimidazole-2-carboxylate ~178.14 g/mol N1: Ethyl; C2: COO⁻Na⁺ High in water, polar solvents Catalysis, pharmaceuticals
Ethyl 1-methylimidazole-2-carboxylate 154.17 g/mol N1: Methyl; C2: COOEt Organic solvents (DCM, EtOH) Synthetic intermediate
1,3-Dimethylimidazolium-2-carboxylate 140.14 g/mol N1, N3: Methyl; C2: COO⁻ Polar aprotic solvents Green chemistry catalysis
Sodium 5-methylthiazole-2-carboxylate 165.15 g/mol C5: Methyl; C2: COO⁻Na⁺ Moderate in water Antimicrobial agents

Thermal and Stability Behavior

  • Sodium carboxylates (e.g., sodium 4-methoxybenzoate) exhibit high thermal stability, decomposing above 300°C . This suggests sodium 1-ethylimidazole-2-carboxylate may share similar robustness, advantageous for high-temperature reactions.
  • In contrast, ester derivatives like ethyl 1-methylimidazole-2-carboxylate are less thermally stable due to ester linkage susceptibility to hydrolysis .

Reactivity and Catalytic Potential

  • The sodium carboxylate group enhances nucleophilicity at the C2 position, enabling participation in coupling reactions (e.g., peptide synthesis) .
  • Zwitterionic salts (e.g., 1,3-dimethylimidazolium-2-carboxylate) outperform sodium salts in bifunctional catalysis but require precise pH control .

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